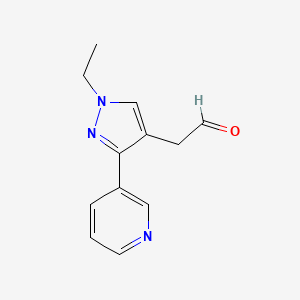
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a complex organic compound with potential biological activities due to its unique structural features, including a pyrazole ring, a pyridine moiety, and an acetaldehyde functional group. The molecular formula is C12H14N4O, with a molecular weight of approximately 234.26 g/mol. This compound has garnered attention in medicinal chemistry for its diverse biological applications.
Structural Characteristics
The compound's structure can be broken down as follows:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Pyridine Moiety : A six-membered aromatic ring with one nitrogen atom.
- Acetaldehyde Functional Group : An aldehyde group that enhances reactivity.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression .
- Anti-inflammatory Properties : Pyrazole compounds have demonstrated anti-inflammatory effects through the modulation of inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases .
- Antimicrobial Effects : Some derivatives have shown promising results against bacterial and fungal strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
Table 1: Summary of Biological Activities
Notable Research
A study evaluated the cytotoxic effects of synthesized pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The research highlighted the potential synergistic effects when combined with standard chemotherapy agents like doxorubicin, enhancing overall efficacy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction between the pyrazole and pyridine moieties contributes to its ability to bind to various biological targets, influencing cellular signaling pathways relevant to cancer and inflammation.
Properties
IUPAC Name |
2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-15-9-11(5-7-16)12(14-15)10-4-3-6-13-8-10/h3-4,6-9H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSNQOBGIVIXGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














